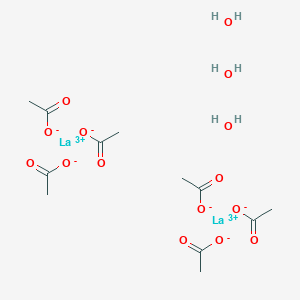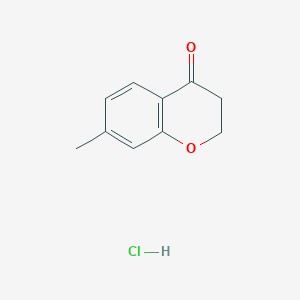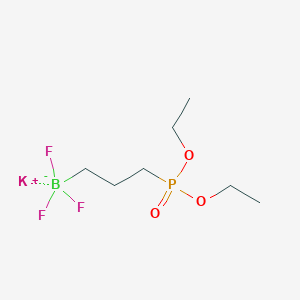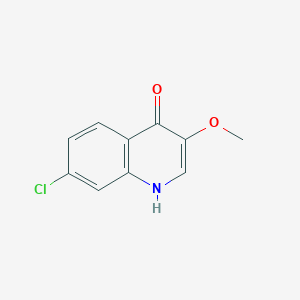
Lanthanum acetate sesquihydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lanthanum acetate sesquihydrate is a useful research compound. Its molecular formula is C12H24La2O15 and its molecular weight is 686.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
1. Crystal Growth and Material Synthesis
Lanthanum acetate sesquihydrate is significant in the synthesis of various materials. For instance, it's used as a precursor in the synthesis of lanthanum ferrite (LaFeO3), which has applications in solid-oxide fuel cells, sensor materials, and as a catalyst (Berbenni et al., 2018). Similarly, it's involved in the preparation of lanthanum cobaltite (LaCoO3), used in gas-sensing materials and high-temperature fuel cells (Berbenni et al., 2018). Additionally, lanthanum-based colloidal sols, synthesized for lanthanum oxychloride coatings, utilize lanthanum acetate for catalytic applications (Chanaud et al., 1994).
2. Analytical and Detection Methods
This compound plays a role in analytical chemistry. For example, it's used in a colorimetric microanalytical method for detecting acetate and fluoroacetate (Hutchens & Kass, 1949).
3. Nanoparticle Synthesis
It serves as a crucial component in the synthesis of nanoparticles. Lanthanum-doped zinc oxide (ZnO) nanomaterials, synthesized using lanthanum acetate, exhibit unique properties such as varied band gaps and increased defects, which are useful in applications like antibacterial studies (Manikandan et al., 2017).
4. Environmental Applications
This compound is used in environmental science, particularly in the removal of lanthanum from aqueous solutions using Al–Fe (hydr)oxides. This process is crucial for managing lanthanum contamination in water sources (Pietralonga et al., 2017).
5. Chemical Synthesis
In the realm of chemical synthesis, this compound is instrumental in processes like the preparation of lanthanum carbonate nanoparticles, which are further used to synthesize lanthanum hydroxide and oxide nanoparticles (Salavati‐Niasari et al., 2011).
6. Catalyst Preparation
It's utilized in the preparation of catalysts. The synthesis and characterization of lanthanum acetate for application as a catalyst highlight its importance in enhancing catalyst efficiency (Rocha et al., 2002).
Propiedades
IUPAC Name |
lanthanum(3+);hexaacetate;trihydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6C2H4O2.2La.3H2O/c6*1-2(3)4;;;;;/h6*1H3,(H,3,4);;;3*1H2/q;;;;;;2*+3;;;/p-6 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBPQRWPSWRTKEC-UHFFFAOYSA-H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].O.O.O.[La+3].[La+3] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24La2O15 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
686.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














